![molecular formula C14H11BrO2S B1323267 Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- CAS No. 113425-21-1](/img/structure/B1323267.png)

Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

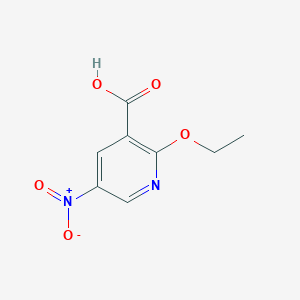

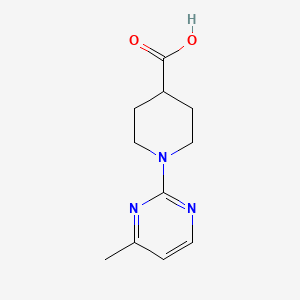

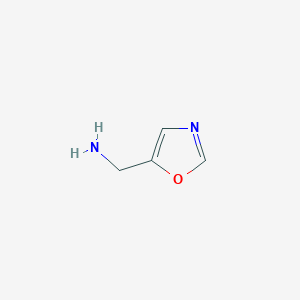

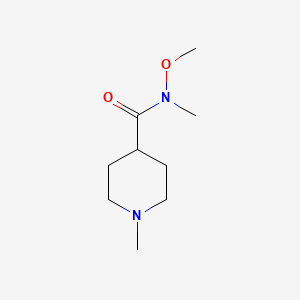

Benzoic acid derivatives are aromatic carboxylic acids where the carboxyl group is attached to a benzene ring . The specific compound you asked about seems to have a bromophenyl group attached to the benzoic acid via a sulfur atom, and it’s likely to be a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the benzoic acid) attached to a bromophenyl group via a sulfur atom . The bromine atom would add significant weight to the molecule, resulting in a relatively high molecular weight .Chemical Reactions Analysis

As a derivative of benzoic acid, this compound would likely undergo similar reactions . These could include reactions with bases to form salts, reactions with acyl chlorides to form anhydrides, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . It’s likely to be a solid at room temperature, with a relatively high melting point due to the presence of the bromine atom . The compound is also likely to be relatively stable under normal conditions .Applications De Recherche Scientifique

Enzyme Inhibition Studies : Benzoic acid derivatives, including those similar to 2-[[(2-bromophenyl)methyl]thio]- benzoic acid, have been studied as inhibitors of enzymes like thiopurine methyltransferase (TPMT). These studies involve quantitative structure-activity relationship (QSAR) analyses to understand how different substituents on the benzoic acid structure affect its inhibitory activity (Ames et al., 1986).

Synthesis and Characterization : Research has been conducted on the synthesis of benzoic acid derivatives, including methods to create compounds like 2-(2-Phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid, which share structural similarities with 2-[[(2-bromophenyl)methyl]thio]- benzoic acid. These studies focus on optimizing synthesis methods and yields (Chen Fen-er, 2012).

Cytotoxic Activity and Anticancer Research : Certain benzoic acid derivatives have been synthesized and tested for their cytotoxic activity against cancer cell lines. This includes the study of isomers of thiophene acetyl salicylic acid esters and their effects on different types of cancer cells (Ünver & Cantürk, 2017).

Thermochemistry of Halogen-substituted Benzoic Acids : Research has been done on the thermochemical properties of halogen-substituted benzoic acids, which include compounds structurally related to 2-[[(2-bromophenyl)methyl]thio]- benzoic acid. These studies help in understanding the material properties and potential environmental impacts of these compounds (Zherikova & Verevkin, 2019).

Antimicrobial Activities : Some studies focus on the antimicrobial activities of new compounds derived from benzoic acids, including their effectiveness against various bacterial strains and fungi. This research can lead to the development of new antimicrobial agents (Limban et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-bromophenyl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOWTPFUZXEJRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640875 |

Source

|

| Record name | 2-{[(2-Bromophenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- | |

CAS RN |

113425-21-1 |

Source

|

| Record name | 2-{[(2-Bromophenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)